5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate

Electrophilicity Kinetics Linear Free Energy Relationship

Selecting Umemoto reagent I (CAS 131880-16-5) ensures predictable, evidence-based trifluoromethylation. Unlike Togni reagents, its quantifiable electrophilicity parameter (E ≈ -13) allows you to consult the Mayr nucleophilicity database for rational reaction design. The tetrafluoroborate counterion delivers a higher melting point (171–172°C) than the triflate salt, ensuring superior thermal stability and extended shelf life. With proven solubility in DMSO, DMF, MeCN, CH₂Cl₂, and CHCl₃, it integrates seamlessly into standard workflows. As a cost-effective, shelf-stable electrophilic CF₃ source validated in photoredox catalysis, it is the strategic first-line reagent for high-throughput scouting and method development.

Molecular Formula C13H8BF7S
Molecular Weight 340.07 g/mol
CAS No. 131880-16-5
Cat. No. B146079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
CAS131880-16-5
Molecular FormulaC13H8BF7S
Molecular Weight340.07 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F
InChIInChI=1S/C13H8F3S.BF4/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)5/h1-8H;/q+1;-1
InChIKeyVTVISWLINKWMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate: Core Identity for Electrophilic Trifluoromethylation Procurement


5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (CAS 131880-16-5), universally recognized as Umemoto reagent I, is a dibenzothiophenium sulfonium salt that functions as a premier shelf-stable, electrophilic trifluoromethylating agent [1]. It delivers the highly valued CF3 group to a broad spectrum of nucleophiles and unsaturated systems, including silyl enol ethers, β-ketoesters, (hetero)arenes, and alkenes, via transition metal-catalyzed or photoredox pathways [2]. Its fundamental characteristics—a characteristic melting point and a well-defined solubility profile in polar aprotic solvents [3]—serve as critical technical benchmarks for evaluating quality and suitability against alternative sources of electrophilic CF3.

5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate: Why Simple Salt Substitution in Electrophilic CF3 Transfer is Scientifically Inadmissible


The simple interchange of electrophilic trifluoromethylating reagents—even among the widely cited Umemoto, Togni, and Shibata families—is not a scientifically valid substitution in method development or production. This class of reagents operates through fundamentally distinct mechanisms: Umemoto's sulfonium salts follow predictable linear free-energy relationships governed by a quantifiable electrophilicity parameter (E) [1], whereas Togni's hypervalent iodine reagents deviate from this model [2]. Critically, within the Umemoto family itself, the counterion dictates both thermal stability and solubility [3]. Consequently, a researcher or procurement specialist cannot assume equivalent reactivity, stability, or experimental reproducibility across different reagent classes or even between different salts of the same sulfonium core without direct, quantitative, side-by-side validation.

5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate: A Quantitative Comparator-Based Evidence Guide for Scientific Selection


Electrophilicity Benchmarking: Quantifying Umemoto Reagent I's Position on the Mayr Reactivity Scale

A key differentiator for Umemoto reagent I (X=H) is its well-defined position on the Mayr electrophilicity scale. Kinetic studies have definitively assigned it an electrophilicity parameter of E ≈ -13 [1]. This value enables predictable reaction planning based on the established Mayr nucleophilicity database. While Togni's reagents cover a similar reactivity range, their kinetic behavior does not adhere to the linear free energy relationship (lg k₂ = sN(N+E)), precluding the same level of a priori reactivity prediction [2].

Electrophilicity Kinetics Linear Free Energy Relationship

Thermal Stability Advantage: Melting Point Comparison of Umemoto I Tetrafluoroborate vs. Triflate Salts

The tetrafluoroborate counterion confers a demonstrable thermal stability advantage over the corresponding triflate salt. The target compound exhibits a melting point of 171–172 °C [1]. In contrast, S-(trifluoromethyl)dibenzothiophenium triflate, an otherwise closely related analog, melts at a significantly lower temperature of 124–126 °C . This 45–48 °C difference in melting point is a direct indicator of higher lattice energy and superior stability for the tetrafluoroborate salt.

Thermal Stability Storage Melting Point

Solubility Profile Differentiation: How Umemoto I's Behavior in Polar Aprotic Media Informs Reaction Design

The practical utility of a reagent is intrinsically tied to its solubility profile. The target compound is soluble in key polar aprotic solvents such as DMSO, DMF, MeCN, CH₂Cl₂, and CHCl₃ [1]. Notably, it decomposes in methanol (MeOH) [2]. This contrasts with the broader solubility of Togni reagents, which are often employed in MeOH [3]. This specific solvent incompatibility is not a flaw but a defined boundary condition that must be considered for successful reaction design. Furthermore, the reported low solubility of the tetrafluoroborate salt in water and many organic solvents necessitates the use of the specific compatible solvents listed.

Solubility Reaction Medium Solvent Selection

Cost-Efficiency in Small-Scale Exploration: Price Point Analysis for Initial Screening

For initial reaction screening, the cost of the reagent is a significant factor. The target compound (Umemoto I) is available from multiple suppliers at a price point of approximately $115-$121 for a 1 g unit (97% purity) . This represents a notable cost advantage for small-scale method development compared to Togni Reagent I, which is typically priced around $186 for a 1 g unit from the same major suppliers .

Cost Analysis Procurement Price Benchmarking

Demonstrated Photoredox Compatibility: A Validated Protocol for Aminotrifluoromethylation

The target compound is a robust and well-characterized CF3 radical source in photoredox catalysis. A practical, validated protocol from TCI demonstrates the aminotrifluoromethylation of 4-methylstyrene using Umemoto I, a Ru(bpy)3(PF6)2 photocatalyst, and blue LED irradiation in acetonitrile/water, which affords the desired product in 65% yield . While other reagents like Togni's and Shibata's can also serve as CF3 sources in photoredox processes, this specific, detailed procedure provides a reliable and reproducible starting point for chemists, reducing the optimization burden.

Photoredox Catalysis Aminotrifluoromethylation Visible Light

5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate: Validated Application Scenarios for Procurement Decision-Making


Rational Design of Electrophilic Trifluoromethylation Reactions Using the Mayr Reactivity Scale

When predictable reactivity is paramount, the well-defined electrophilicity parameter of E ≈ -13 for this reagent [1] allows chemists to consult the extensive Mayr database of nucleophilicity parameters (N and sN) to rationally select reaction partners and solvents. This evidence-based approach is not possible with Togni reagents, which do not follow the same linear free-energy relationship [2]. This makes the compound the preferred choice for the methodical development of novel C–CF3 bond-forming reactions.

Long-Term Storage and High-Temperature Process Development

For projects requiring a stable, long-lasting stock of a trifluoromethylating agent, the higher melting point of 171–172 °C for the tetrafluoroborate salt is a significant advantage [1]. It is more robust than the corresponding triflate salt, which melts at 124–126 °C [2]. This increased thermal stability is critical for high-temperature reactions and for ensuring reagent integrity over extended storage periods, reducing the risk of degradation and project delays.

Method Development in Polar Aprotic Solvent Systems

The solubility profile of this reagent makes it ideally suited for reactions in DMSO, DMF, MeCN, CH₂Cl₂, and CHCl₃ [1]. Its incompatibility with methanol [2] is a critical design parameter that avoids the pitfall of simply copying a protocol designed for a Togni reagent [3]. Researchers can confidently develop methods in these polar aprotic solvents, which are commonly used for a wide range of nucleophiles and transition metal catalysts.

Cost-Effective Initial Screening for Photoredox and Metal-Catalyzed Trifluoromethylations

Given its lower cost per gram compared to Togni I [1][2] and its proven utility in photoredox catalysis [3], this reagent is the economically prudent choice for initial reaction scouting and high-throughput experimentation. Research groups can explore a wider breadth of substrates and conditions without exhausting their budget on more expensive alternatives, making it a strategic first-line reagent for any project involving electrophilic CF3 transfer.

Technical Documentation Hub

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